N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated hydroxyphenyl group and a dihydroisoindoloquinazolinyl moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydroxyphenyl intermediate: This involves chlorination and hydroxylation of a phenyl ring.
Construction of the dihydroisoindoloquinazolinyl core:
Coupling of the intermediates: The final step involves coupling the hydroxyphenyl intermediate with the dihydroisoindoloquinazolinyl core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction conditions to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)acetamide: A simpler compound with a similar hydroxyphenyl group.
2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide: A compound with additional nitro and chloro groups.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18ClN3O4 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C24H18ClN3O4/c25-14-9-10-20(29)18(13-14)26-21(30)11-12-27-22-15-5-1-2-6-16(15)24(32)28(22)19-8-4-3-7-17(19)23(27)31/h1-10,13,22,29H,11-12H2,(H,26,30) |
InChI Key |
LYXULFAAVFOYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NC5=C(C=CC(=C5)Cl)O |
Origin of Product |
United States |
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